molecular formula C11H9NO3 B3386669 4-Methoxyquinoline-3-carboxylic acid CAS No. 74557-74-7

4-Methoxyquinoline-3-carboxylic acid

Cat. No.: B3386669
CAS No.: 74557-74-7
M. Wt: 203.19 g/mol
InChI Key: OHBRTJHNLZMLEC-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by a methoxy group at the 4-position and a carboxylic acid group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis . Another method includes the use of substituted aniline, acetone, and benzaldehyde in the presence of a catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-Methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position and the carboxylic acid group at the 3-position provides distinct properties that can be exploited in various applications .

Properties

IUPAC Name

4-methoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-7-4-2-3-5-9(7)12-6-8(10)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBRTJHNLZMLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290024
Record name 4-Methoxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74557-74-7
Record name 4-Methoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74557-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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